molecular formula C20H25N5O3S B2476227 1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 941914-58-5

1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2476227
CAS No.: 941914-58-5
M. Wt: 415.51
InChI Key: SYFVPTBCMUIMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic quinazolinone derivative of interest in medicinal chemistry and pharmacological research. Compounds featuring the quinazolinone scaffold, often combined with piperazine and nitrobenzyl motifs, are frequently investigated for their potential to interact with key enzymatic targets . Specifically, structural analogs have been studied as potential modulators of p53 signaling pathways in oncology research and as inhibitors of enzymes like PARP, which play a critical role in DNA repair and cancer cell survival . The mechanism of action for related compounds can involve covalent modification of cysteine residues or competitive inhibition at catalytic sites, though the specific mechanism for this molecule requires further experimental validation . This molecule is provided for research purposes to support the development of novel therapeutic agents, primarily in the field of oncology. It is intended for use in in vitro assays and represents a valuable chemical tool for exploring new biological mechanisms. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-4-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-22-10-12-23(13-11-22)24-18-5-3-2-4-17(18)19(21-20(24)26)29-14-15-6-8-16(9-7-15)25(27)28/h6-9H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFVPTBCMUIMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a novel compound that has garnered attention due to its potential biological activities. This compound features a complex structure that integrates a piperazine moiety and a nitrobenzyl thioether, which are known to influence pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N5O3SC_{20}H_{25}N_{5}O_{3}S, with a molecular weight of approximately 415.5 g/mol. The structural features include:

  • Piperazine Ring : Associated with neuroactive and antitumor properties.
  • Nitrobenzyl Thioether : Contributes to the compound's reactivity and potential biological effects.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its anticancer properties and neuropharmacological effects. Below are key findings from recent studies:

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have shown that derivatives of piperazine can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism : The compound may interact with poly (ADP-ribose) polymerase (PARP), enhancing cleavage of PARP1 and promoting apoptosis through increased CASPASE 3/7 activity .
  • Case Study : In a study involving human estrogen receptor-positive breast cancer cells, related compounds exhibited IC50 values as low as 18 μM, demonstrating moderate to significant efficacy against cancer cells .

Neuropharmacological Effects

The piperazine component is often linked to central nervous system (CNS) activity. Compounds featuring piperazine structures have been evaluated for their potential to modulate neurotransmitter systems.

Summary of Biological Activities

Biological ActivityMechanismReference
AntitumorInhibition of PARP1; Apoptosis induction
CNS ActivityModulation of neurotransmitter systems

Research Findings

Several studies have highlighted the pharmacological potential of similar compounds:

  • In Vitro Studies : Various derivatives have been synthesized and screened for biological activity. For example, compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines.
  • In Silico Analysis : Computational studies suggest favorable interactions between the compound and target proteins involved in cancer progression and neuropharmacology .
  • Comparative Analysis : A table comparing related compounds illustrates the unique characteristics and activities associated with the tetrahydroquinazolinone structure:
Compound NameStructural FeaturesBiological Activity
1-(4-methylpiperazin-1-yl)-2-thiophenecarboxamideThiophene ringAntimicrobial
4-(4-nitrophenylthio)-6-methylpyrimidin-2(1H)-onePyrimidine coreAntitumor
2-amino-4-(4-nitrophenylthio)pyrimidineAmino substitutionCNS activity

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Tetrahydroquinazolinone Derivatives
Compound Name / ID Core Structure Substituents Key Functional Groups Reference
Target Compound 5,6,7,8-Tetrahydroquinazolin-2(1H)-one 4-Methylpiperazin-1-yl, 4-nitrobenzylthio Nitro, thioether, piperazine N/A
5i () Benzothiazole-piperazine Benzo[d]thiazol-2-yl, triazol-1-yl Triazole, thiazole
3b () 5,6,7,8-Tetrahydroquinazolin-2(1H)-thione 3-Nitrophenyl Nitro, thione
COMPOUND 37 () Spiro-pyrazino-pyrrolo-pyrimidine 4-Methylpiperazin-1-yl, cyclohexyl Piperazine, spirocyclic
5Fa1-5Fk11 () Dihydroquinazolin-4(1H)-one Thiophen-2-yl, thiazol-2-yl Thiophene, thiazole

Key Observations :

  • Piperazine Derivatives : The target compound and COMPOUND 37 () share the 4-methylpiperazine group, which is critical for interactions with biological targets such as kinase ATP-binding pockets .
  • Nitro Substituents : Compound 3b () and the target compound both feature nitro groups but differ in position (3-nitrophenyl vs. 4-nitrobenzylthio), which may alter electronic properties and binding affinities .
  • Heterocyclic Modifications: Compounds in and incorporate benzothiazole or thiophene rings, enhancing π-π stacking interactions compared to the simpler tetrahydroquinazolinone core of the target compound .

Key Findings :

  • Nitro-substituted analogs (e.g., 3b in ) often exhibit enhanced reactivity in electrophilic substitution, which could translate to improved target engagement .
  • Thioether groups (as in the target compound) are less common in –9, making direct activity comparisons challenging.

Critical Analysis :

  • The target compound’s synthesis likely involves S-alkylation of a tetrahydroquinazolinone precursor with 4-nitrobenzyl bromide, analogous to methods in .
  • COMPOUND 37 () uses advanced cross-coupling techniques, highlighting the need for precise stereochemical control in piperazine-containing analogs .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-nitrobenzylthio group increases hydrophobicity compared to morpholine or morpholine derivatives in .
  • Solubility : The 4-methylpiperazine moiety improves aqueous solubility relative to purely aromatic analogs (e.g., 3b in ) .
  • Stability : Thioether linkages (as in the target compound) are less prone to oxidation than thiols, enhancing metabolic stability .

Q & A

Q. What are the optimal synthetic routes for 1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. A typical approach involves:
  • Step 1 : Reacting a substituted anthranilic acid derivative with a thiol-containing reagent (e.g., 4-nitrobenzyl mercaptan) under acidic conditions to form the quinazolinone core.
  • Step 2 : Introducing the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions using catalysts like DIPEA in dichloromethane (DCM) .
  • Optimization : Temperature control (70–80°C), solvent selection (e.g., PEG-400 for heterogeneous catalysis), and purification via flash chromatography or crystallization improve yields .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and piperazine ring integration (e.g., δ 2.45–3.82 ppm for piperazine protons) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-S bond) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What standard analytical methods are used to assess purity and stability?

  • Methodological Answer :
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) evaluates purity (>98%) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition points (e.g., mp 187–190°C for related analogs) .
  • Stability Studies : Accelerated stability testing in buffers (pH 1–9) at 40°C/75% RH identifies degradation products .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer :
  • In vitro assays : Use kinase inhibition panels (e.g., tyrosine kinases) or cell viability assays (MTT) on cancer cell lines (IC50_{50} determination) .
  • Target Prediction : Molecular docking against proteins with conserved piperazine-binding pockets (e.g., dopamine receptors or EGFR) .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Methodological Answer :
  • Comparative Analysis : Evaluate substituent effects (e.g., nitro vs. chloro groups) on binding affinity using isosteric replacements .
  • Free-Wilson Analysis : Quantify contributions of specific functional groups (e.g., 4-nitrobenzylthio) to activity via regression models .
  • Crystallography : Resolve ambiguities in binding modes by co-crystallizing analogs with target proteins .

Q. How can spectral data discrepancies (e.g., NMR shifts) between synthesized batches be systematically addressed?

  • Methodological Answer :
  • Deuterated Solvent Calibration : Ensure consistent solvent (CDCl3_3 vs. DMSO-d6_6) and internal standards (TMS) .
  • Batch Comparison : Use principal component analysis (PCA) on NMR/IR datasets to identify outlier batches .
  • Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., oxidized thioethers) that affect spectral clarity .

Q. What experimental frameworks assess the environmental stability and degradation pathways of this compound?

  • Methodological Answer :
  • Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via GC-MS .
  • Hydrolysis Kinetics : Monitor hydrolysis rates in aqueous buffers (pH 3–10) to identify pH-dependent breakdown mechanisms .
  • Ecotoxicology : Use zebrafish embryo toxicity assays (FET) to evaluate ecological risks of degradation products .

Q. How can researchers address inconsistencies in bioactivity data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to explain bioavailability gaps .
  • Dose-Response Optimization : Adjust dosing regimens in rodent models to account for first-pass metabolism .
  • Toxicogenomics : RNA-seq of treated tissues identifies off-target effects that may confound activity data .

Q. What methodologies are recommended for impurity profiling during scale-up synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) to minimize byproducts like des-nitro analogs .
  • HPLC-MS/MS : Quantify impurities at ppm levels using orthogonal separation methods (C18 and HILIC columns) .
  • Genotoxic Assessment : Ames tests or comet assays ensure impurities lack mutagenic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.